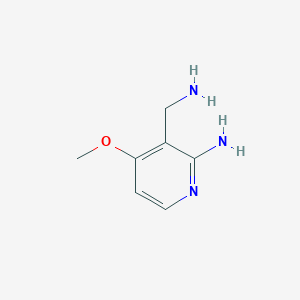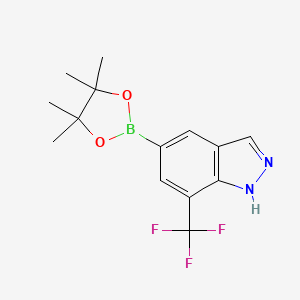
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole is a compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound features a unique combination of a boronate ester and an indazole ring, making it a versatile building block for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated indazole under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in substitution reactions, particularly in the presence of nucleophiles.
Coupling Reactions: The compound is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group allows for versatile functionalization through coupling reactions .
Biology and Medicine
In biological and medicinal research, derivatives of this compound are explored for their potential as therapeutic agents. The indazole ring is a common pharmacophore in drug design, contributing to the biological activity of various compounds .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices. Its unique structure allows for the fine-tuning of material properties .
作用機序
The mechanism of action of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole primarily involves its ability to participate in cross-coupling reactions. The boronate ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This reactivity is leveraged in various synthetic applications to construct complex molecular architectures .
類似化合物との比較
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boronate ester with similar reactivity in coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: Used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
Uniqueness
What sets 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole apart is its combination of a trifluoromethyl group and an indazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .
特性
分子式 |
C14H16BF3N2O2 |
|---|---|
分子量 |
312.10 g/mol |
IUPAC名 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C14H16BF3N2O2/c1-12(2)13(3,4)22-15(21-12)9-5-8-7-19-20-11(8)10(6-9)14(16,17)18/h5-7H,1-4H3,(H,19,20) |
InChIキー |
SWMDVTRIDIDPKB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C(F)(F)F)NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


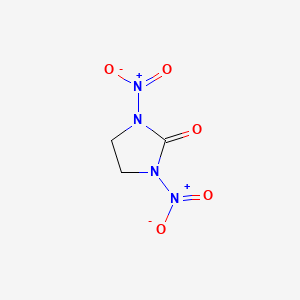
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)
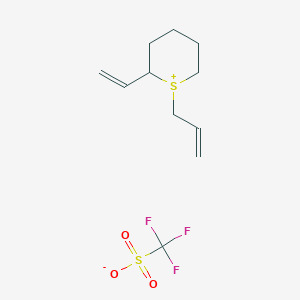
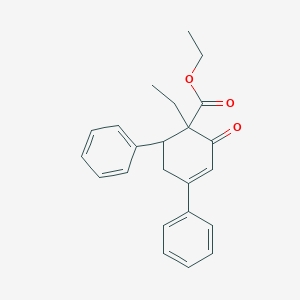
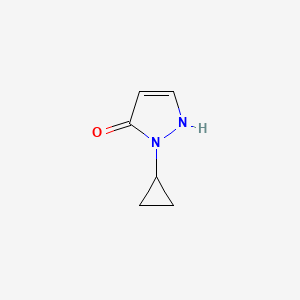
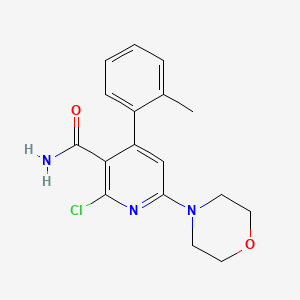
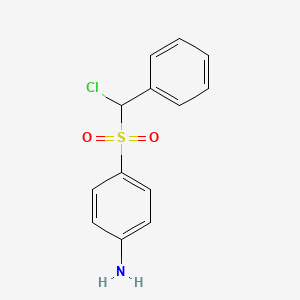
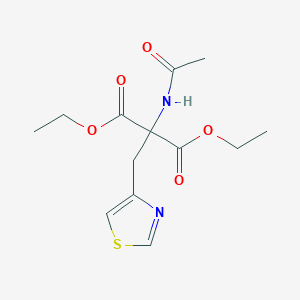
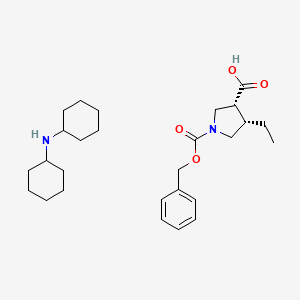
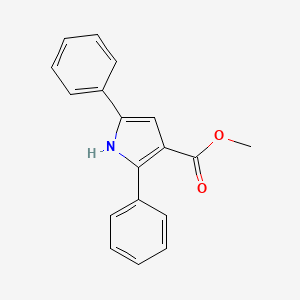
![2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-](/img/structure/B13995565.png)
![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)
![1-[(4-Methoxyphenyl)methyl]cyclopentanecarboxylic acid](/img/structure/B13995594.png)
